molecular formula C5H7N3O B12439567 2-Methyl-1,3-oxazole-4-carboximidamide

2-Methyl-1,3-oxazole-4-carboximidamide

Cat. No.: B12439567
M. Wt: 125.13 g/mol
InChI Key: FJZKIELINPZRLW-UHFFFAOYSA-N
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Description

2-Methyl-1,3-oxazole-4-carboximidamide features a 1,3-oxazole heterocycle, a privileged scaffold in modern medicinal chemistry and drug discovery . This compound is supplied as its hydrochloride salt (CAS# 2580248-48-0) with the molecular formula C5H8ClN3O and a molecular weight of 161.59 g/mol . The oxazole ring is a doubly unsaturated five-membered structure containing both oxygen and nitrogen atoms, which allows it to participate in diverse weak interactions, such as hydrogen bonding and π-π stacking, with biological targets . This makes oxazole-based derivatives valuable intermediates for synthesizing new chemical entities with a wide spectrum of biological activities . Researchers can leverage this core structure in the design and development of novel therapeutic agents. Oxazole compounds are recognized for their significant pharmacological potential, including documented antimicrobial , anticancer , and antitubercular activities in scientific literature. The structure of the oxazole nucleus serves as a key bioisostere for other heterocycles like thiazoles and imidazoles, enabling the fine-tuning of physicochemical properties and the improvement of pharmacokinetic profiles in lead optimization campaigns . This product is intended for research purposes only and is not meant for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2-methyl-1,3-oxazole-4-carboximidamide

InChI

InChI=1S/C5H7N3O/c1-3-8-4(2-9-3)5(6)7/h2H,1H3,(H3,6,7)

InChI Key

FJZKIELINPZRLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C(=N)N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of Methyl 2-Methyl-1,3-oxazole-4-carboxylate

Methyl α-[(methoxyethylidene)amino]acetate undergoes Cornforth rearrangement under basic conditions (e.g., potassium tert-butoxide) to yield the oxazole ester. This step typically achieves >70% yield after purification via silica gel chromatography.

Step 2: Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using 1N NaOH in methanol, producing 2-methyl-1,3-oxazole-4-carboxylic acid. Quantitative conversion is achieved within 1–2 hours at room temperature.

Step 3: Conversion to Nitrile

The carboxylic acid is converted to the nitrile via a two-step process:

  • Formation of Amide : Treatment with thionyl chloride (SOCl₂) generates the acid chloride, which reacts with aqueous ammonia to form the primary amide.
  • Dehydration : Phosphorus oxychloride (POCl₃) dehydrates the amide to 2-methyl-1,3-oxazole-4-carbonitrile. Yields for this step range from 60–75%.

Step 4: Pinner Reaction to Carboximidamide

The nitrile undergoes a Pinner reaction with anhydrous HCl in ethanol, forming the iminoether intermediate. Subsequent treatment with ammonia yields this compound. This method is scalable, with reported yields of 80–85% for analogous compounds.

Amidoxime Dehydration via Photolytic or Basic Conditions

Amidoximes serve as key precursors for carboximidamide synthesis. This route leverages UV-light-mediated or base-catalyzed dehydration:

Step 1: Synthesis of 2-Methyl-1,3-oxazole-4-carboxamidoxime

2-Methyl-1,3-oxazole-4-carbonitrile (prepared as in Section 1, Step 3) reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 6 hours. The amidoxime intermediate is isolated in 70–80% yield.

Step 2: Dehydration to Carboximidamide

Two methods are employed:

  • UV-Light Irradiation : Irradiation at 254 nm in acetonitrile for 20 minutes selectively produces the carboximidamide. This catalyst-free method avoids harsh reagents, achieving 75–80% yield.
  • Basic Conditions : Treatment with KOH in dimethyl sulfoxide (DMSO) at 80°C for 1 hour promotes dehydration. Yields are slightly lower (65–70%) due to side-product formation.

Direct Synthesis from Carboxylic Acids Using Triflylpyridinium Reagents

A recent advance involves one-pot oxazole formation from carboxylic acids and isocyanides:

Step 1: Activation of Carboxylic Acid

4-Methylbenzoic acid is treated with DMAP-Tf (triflylpyridinium reagent) in dichloromethane (DCM) to form the acylpyridinium intermediate.

Step 2: Cycloaddition with Tosylmethyl Isocyanide (TosMIC)

The activated acid reacts with TosMIC at 40°C for 3 hours, yielding this compound directly. This method achieves 60–65% yield and is compatible with sterically hindered substrates.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Advantages Limitations
Cornforth + Pinner Rearrangement, hydrolysis, Pinner 70–85 High yields; scalable Multi-step; harsh reagents (POCl₃)
Amidoxime Dehydration Amidoxime formation, UV/KOH 65–80 Mild conditions (UV); fewer steps Photolysis equipment required
Direct Synthesis Triflylpyridinium activation, TosMIC 60–65 One-pot; functional group tolerance Moderate yields; costly reagents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Methyl-1,3-oxazole-4-carboximidamide with selected analogs based on molecular structure, substituent effects, and physicochemical properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Notable Properties
This compound C₆H₈N₃O 154.15 (free base) Methyl (position 2) Carboximidamide (position 4) Likely polar, basic due to amidine group; potential hydrogen-bond donor
1,3-Oxazole-4-carboximidamide C₄H₅N₃O 127.10 None Carboximidamide (position 4) Higher polarity, reduced steric hindrance compared to methylated analog
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₇H₇ClN₂O₂ 186.59 Chlorine (position 2), methyl (position 6) Carboxylic acid (position 4) Acidic (pKa ~3–4), higher solubility in polar solvents vs. amidine derivatives
2-Ethyl-1,3-oxazole-4-carboxamide C₆H₈N₂O₂ 140.14 Ethyl (position 2) Carboxamide (position 4) Reduced basicity compared to amidine; lower hydrogen-bonding capacity

Key Observations:

Replacement of the carboximidamide group with a carboxylic acid (as in 2-Chloro-6-methylpyrimidine-4-carboxylic acid) shifts the compound’s acidity and solubility profile, making it more suitable for applications requiring ionic interactions .

Functional Group Impact :

  • Amidines (e.g., carboximidamide) exhibit stronger basicity (pKa ~10–12) than carboxamides (pKa ~0–5), influencing their binding to biological targets like enzymes or receptors .

Structural Analog Limitations :

  • Pyrimidine-based analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) differ in ring size and electronic properties, reducing direct comparability with oxazole derivatives .

Research Findings and Data Gaps

  • Synthetic Challenges : The hydrochloride salt of this compound (CAS: 363.44) is listed in , but the CAS number format appears inconsistent with standard registries (likely a reporting error), highlighting discrepancies in available literature .
  • Biological Activity: No direct studies on this compound were found, but oxazole carboximidamides are known intermediates in kinase inhibitor development. For example, analogs with fluorine substitutions show enhanced metabolic stability .

Biological Activity

2-Methyl-1,3-oxazole-4-carboximidamide is a heterocyclic compound recognized for its diverse biological activities. Its unique structure, characterized by an oxazole ring and a carboximidamide functional group, contributes to its potential applications in pharmaceuticals, particularly as antimicrobial and antiviral agents. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H6N4OC_5H_6N_4O with a molecular weight of approximately 176.59 g/mol. The presence of nitrogen and oxygen within its ring structure enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interfere with microbial processes. Research indicates that it may inhibit the growth of various pathogens through mechanisms such as:

  • Inhibition of Protein Synthesis : The compound disrupts microbial protein synthesis, crucial for cell survival.
  • Disruption of Cell Wall Integrity : It may affect the structural integrity of microbial cell walls, leading to cell lysis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10.8 μM
Escherichia coli111.3 μM
Candida albicans10.8 μM

Antiviral Activity

Research has also indicated potential antiviral properties. The compound may inhibit viral replication by targeting specific viral proteins or pathways involved in the viral lifecycle.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results showed that it effectively inhibited growth with MIC values comparable to established antibiotics.
  • Mechanistic Insights : Spectroscopic studies have elucidated the binding affinities of the compound with proteins involved in microbial metabolism, highlighting its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique advantages of this compound:

Compound NameMolecular FormulaUnique Features
2-Methyl-1,3-thiazole-4-carboximidamideC5H6N4SContains sulfur instead of oxygen in the ring
5-Methylisoxazole-4-carboxylic acidC5H5NO3Different heterocyclic structure
2-OxazolecarboximidamideC5H6N4OSimpler nitrogen-based structure

The specific arrangement of atoms in this compound enhances its biological activity compared to these similar compounds.

Research Findings

Recent studies have focused on the synthesis and pharmacological evaluation of derivatives based on the oxazole structure. These derivatives often exhibit enhanced biological activities, including:

  • Antioxidant Activity : Some derivatives have shown strong antioxidant properties, indicating potential for broader therapeutic applications.
  • Anti-inflammatory Effects : Research has suggested that modifications to the oxazole structure can yield compounds with significant anti-inflammatory effects.

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